5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine - 862574-66-1

5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-3101794
CAS Number: 862574-66-1
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. While not found in nature, it serves as a key building block in organic synthesis and medicinal chemistry. This compound exhibits potential for developing novel therapeutic agents due to the diverse pharmacological activities associated with the 1,3,4-oxadiazole scaffold. []

Synthesis Analysis

Step 1: Esterification of 2-chlorophenylacetic acid to obtain the corresponding methyl or ethyl ester. []

Step 2: Reaction of the ester with hydrazine hydrate to produce 2-chlorophenylacetohydrazide. [, ]

Step 3: Cyclization of the hydrazide using various reagents like cyanogen bromide or phosphorus oxychloride to yield the final product, 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine. [, ]

Molecular Structure Analysis

Acylation: Reacting with acid chlorides or anhydrides to produce N-acylated derivatives. [, ]

Sulfonylation: Reacting with sulfonyl chlorides to generate N-sulfonylated derivatives. []

Mannich Reaction: Reacting with formaldehyde and a secondary amine to form Mannich bases. []

Physical and Chemical Properties Analysis

Solubility: Likely to be soluble in organic solvents like dimethylformamide, dimethylsulfoxide, and alcohols. Solubility in water may be limited. [, ]

Antimicrobial Agents:

Derivatives of 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine have shown promising antibacterial and antifungal activities against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. [, , , ] These findings suggest their potential as lead compounds for developing novel antimicrobial agents.

Anticancer Agents:

Several studies have explored the anticancer potential of 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine derivatives. These compounds have displayed activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cells. [, , , , ] The mechanism of action often involves inhibiting tubulin polymerization, similar to established anticancer drugs like combretastatin A4. []

Antioxidant Agents:

Certain derivatives of 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine exhibit antioxidant properties, demonstrating their ability to scavenge free radicals. [, ] These findings suggest their potential application in treating oxidative stress-related diseases.

Enzyme Inhibitors:

Research has shown that this compound and its derivatives can inhibit various enzymes, including urease, acetylcholinesterase, and alkaline phosphatase. [, , ] This enzyme inhibitory activity indicates their potential as therapeutic agents for conditions like peptic ulcers, Alzheimer's disease, and bone diseases.

Material Science:

Theoretical studies have explored the potential of 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine and its metal complexes as electron donors in organic solar cells and charge transport materials in organic light-emitting diodes. [] These findings highlight the potential applications of this compound in developing advanced materials for electronic devices.

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Synthesizing a wider range of derivatives with diverse substituents on the phenyl ring and the amine group to identify structural features that enhance specific biological activities. []
  • Mechanism of Action Studies: Investigating the detailed mechanisms of action for the observed biological activities, particularly focusing on interactions with specific enzymes and receptors. []
  • In Vivo Studies: Evaluating the efficacy and safety of promising derivatives in preclinical animal models of diseases like cancer, microbial infections, and inflammatory disorders. []

5‐[[2‐(Phenyl/p‐chlorophenyl)‐benzimidazol‐1‐yl]‐methyl]‐N‐substituted phenyl‐1,3,4‐oxadiazol‐2-amine derivatives

  • Compound Description: This series of compounds features a 1,3,4-oxadiazol-2-amine core structure, similar to the target compound. The key difference lies in the presence of a benzimidazole substituent at the 5-position of the oxadiazole ring. These derivatives were synthesized and evaluated for their antioxidant and radical scavenging activities [].
  • Reference:

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This series, similar to the previous example, revolves around the 1,3,4-oxadiazol-2-amine core. The distinguishing feature here is the presence of a 2-methyl-1H-indol-3-yl substituent at the 5-position. These compounds were investigated for their antimicrobial and antioxidant properties [].
  • Reference:

N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This group of compounds is characterized by an acylated amino group at the 2-position of the 1,3,4-oxadiazole ring, along with a 2-phenyl-1,8-naphthyridin-3-yl substituent at the 5-position. The synthesis and antimicrobial activity of these derivatives were investigated [].
  • Reference:

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with a complex structure containing a 1,3,4-oxadiazole ring linked to a pyrazolo[3,4-b]pyridine moiety. It exhibits improved anti-inflammatory potency and a reduced emetic profile compared to earlier PDE4 inhibitors [].
  • Reference:

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with methanesulfonamide and (2-phenylethenyl)sulfonyl methyl groups at positions 2 and 5, respectively. The molecule also contains a 4-chlorophenyl group attached to the sulfonamide nitrogen [].
  • Reference:

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound possesses a 1,3,4-oxadiazol-2-amine core with a (5-amino-2H-tetrazol-2-yl)methyl group attached at the 5-position. It was synthesized and characterized as a potential energetic material precursor [].
  • Reference:

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: These bi-heterocyclic propanamides feature a 1,3,4-oxadiazole ring connected to a thiazole ring via a methylene bridge. The oxadiazole ring is further substituted with a sulfanylpropanamide moiety at the 2-position. This series was synthesized and evaluated for urease inhibitory activity [].
  • Reference:

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist containing a 1,3,4-oxadiazole ring as part of a larger polycyclic system [].
  • Reference:

5-((styrylsulfonyl) methyl)-1,3,4-Oxadiazol / Thiadiazol-2-amine Derivatives

  • Compound Description: This group of compounds features a 1,3,4-oxadiazol-2-amine or 1,3,4-thiadiazol-2-amine core with a (styrylsulfonyl)methyl group at the 5-position. These compounds were evaluated for their antioxidant and anti-inflammatory activities [].
  • Reference:

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound contains a 1,3,4-oxadiazol-2-amine core with a 5-(4-chlorophenyl)isoxazol-3-yl group attached at the 5-position and a phenyl group at the 2-position [].
  • Reference:

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series of compounds features a 1,3,4-oxadiazol-2-ylmethyl group linked to a pyridin-2-amine moiety. These compounds were synthesized and evaluated for their antimicrobial and anticancer activities [].
  • Reference:

N-{[5-(2,4-Dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl]methyl}amine derivatives

  • Compound Description: This series of compounds is characterized by a 1,3,4-oxadiazole ring substituted with a (2,4-dichlorophenyl)methyl group at the 5-position and various amine substituents at the 2-position. They were explored as potential anticancer agents [].
  • Reference:

N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides

  • Compound Description: These compounds contain a 1,3,4-oxadiazole ring linked to a (2,4-dimethylphenoxy)methyl group through a thioether bond. Additionally, they feature an acetohydrazide moiety at the 2-position of the oxadiazole ring. These molecules were synthesized and evaluated for their antibiotic and lipoxygenase inhibitory activities [].
  • Reference:

5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a 2-methylfuran-3-yl group at the 5-position and a phenyl group at the 2-position [].
  • Reference:

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring substituted with a complex (methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl group at the 5-position and a phenyl group at the 2-position [].
  • Reference:

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: These compounds feature a 1,3,4-oxadiazole ring substituted with a (4-chlorobenzyl) group at the 5-position and various amine substituents at the 2-position. These compounds were synthesized and characterized as part of a broader exploration of 1,3,4-oxadiazole chemistry [].
  • Reference:

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring substituted with a (2-bromo-5-methoxyphenyl) group at the 5-position and an amine group at the 2-position [].
  • Reference:

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at the 5-position and a phenyl group at the 2-position. The molecule exists as a hydrochloride salt [].
  • Reference:

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a 5-methyl-2-phenyl-1H-imidazol-4-yl group through a thioether linkage at the 2-position. It also features a phenylethanone moiety at the 5-position of the oxadiazole ring [, ].
  • References: ,

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at the 5-position and a 4-methoxyphenyl group at the 2-position. The molecule exists as a hemihydrochloride monohydrate salt [].
  • Reference:

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This group of compounds contains a 1,3,4-oxadiazole ring linked to a 4-methyl-1,3-thiazol-2-ylacetamide moiety through a sulfur atom at the 2-position. Various aralkyl/aryl groups are attached at the 5-position of the oxadiazole ring. These compounds were designed and synthesized as potential therapeutic agents for Alzheimer's disease and diabetes [].
  • Reference:

N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues

  • Compound Description: This series encompasses a broad range of 1,3,4-oxadiazol-2-amine derivatives with various aryl substituents at the 2-position and different groups at the 5-position. They were synthesized and screened for their anticancer activity [].
  • Reference:

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

  • Compound Description: These compounds are derived from honokiol, a natural product, and feature a 1,3,4-oxadiazole ring linked to an oxazolone moiety. They were synthesized and evaluated for their antiviral entry activities against SARS-CoV-2 [].
  • Reference:

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a pyridazinone ring via a methylene bridge at the 2-position. The pyridazinone ring is further substituted with chlorine and dimethylamino groups [].
  • Reference:

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound consists of a 1,3,4-oxadiazole ring connected to a thiazole ring through a phenyl bridge. A benzamide group is attached to the thiazole ring's nitrogen atom. These compounds were synthesized and evaluated for their antibacterial activity [].
  • Reference:

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

  • Compound Description: BMS-191011 is a large-conductance Ca2+-activated potassium (maxi-K) channel opener. It contains a 1,3,4-oxadiazol-2-one ring connected to a (5-chloro-2-hydroxyphenyl)methyl group and a 4-(trifluoromethyl)phenyl group [].
  • Reference:

Methyl cyano[l‐methyl‐5‐(5‐methyl[1,3,4]oxadiazol‐2‐yl)pyrrolidin‐2‐ylidene]acetate

  • Compound Description: This compound features a 1,3,4-oxadiazole ring attached to a pyrrolidine ring, which is further substituted with a cyano and a methyl acetate group [].
  • Reference:

2‐and 6‐chloro‐3‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)pyridines

  • Compound Description: These compounds feature a 1,3,4-oxadiazole ring directly attached to a pyridine ring at the 3-position. The pyridine ring contains chlorine substituents at either the 2- or 6-position [].
  • Reference:

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a butyl chain substituted with a 4-chlorobenzamide group at the 2-position [].
  • Reference:

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

  • Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 5-position and various nitroheteroarylcarboxamide groups at the 2-position. They were synthesized and evaluated for their antitubercular activity [].
  • Reference:
  • Compound Description: This series features a 1,3,4-oxadiazole ring attached to a pyridine ring, which is further substituted with a 4-fluorophenyl group. A chloromethyl group and various amine substituents are present at the 2- and 5-positions of the oxadiazole ring, respectively [].
  • Reference:

Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate

  • Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a quinoline ring through an oxymethylene bridge. It also features a thioacetate group at the 2-position of the oxadiazole ring [].

Properties

CAS Number

862574-66-1

Product Name

5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63

InChI

InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)

InChI Key

KXMXDIMDUQXAPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=NN=C(O2)N)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.